molecular formula C5H11NO2S B13231269 (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione

(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione

Cat. No.: B13231269
M. Wt: 149.21 g/mol
InChI Key: AAXIXYQGWDWIIM-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique thiolane ring structure, which includes an amino group and a methyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the reduction of 2-chloro-β-ketoester to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically engineered bacteria. These bacteria are designed to produce the necessary enzymes for the synthesis, which are then harvested and used in the production process. This method is environmentally friendly and allows for high yields and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its unique thiolane ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Chloro-3-hydroxy ester
  • (2S,3R)-3-Methylglutamate
  • (2S,3S)-Butane-2,3-diol

Uniqueness

What sets (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione apart from similar compounds is its unique combination of functional groups and stereochemistry. This makes it particularly versatile for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2S,3S)-2-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-4-5(6)2-3-9(4,7)8/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

AAXIXYQGWDWIIM-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1[C@H](CCS1(=O)=O)N

Canonical SMILES

CC1C(CCS1(=O)=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.